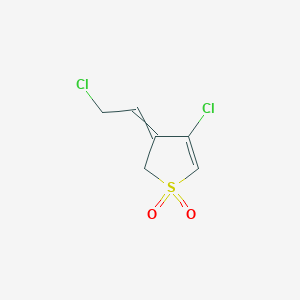
4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene precursor followed by the introduction of the chloroethylidene group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiophene derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
科学的研究の応用
4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and chloroethylidene groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
4-Chloro-3-formylcoumarin: Another chlorinated compound with applications in organic synthesis.
Chloropyridine: A chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-Chloro-3-(2-chloroethylidene)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
194300-89-5 |
|---|---|
分子式 |
C6H6Cl2O2S |
分子量 |
213.08 g/mol |
IUPAC名 |
4-chloro-3-(2-chloroethylidene)thiophene 1,1-dioxide |
InChI |
InChI=1S/C6H6Cl2O2S/c7-2-1-5-3-11(9,10)4-6(5)8/h1,4H,2-3H2 |
InChIキー |
RRTSSFBEXNYTKP-UHFFFAOYSA-N |
正規SMILES |
C1C(=CCCl)C(=CS1(=O)=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
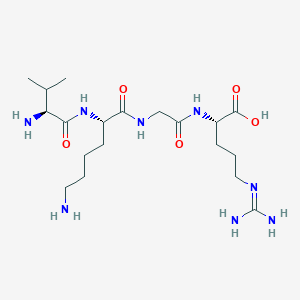
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
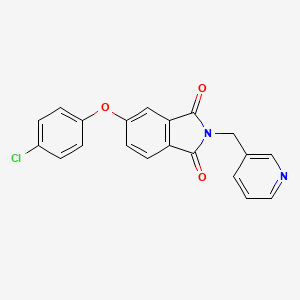
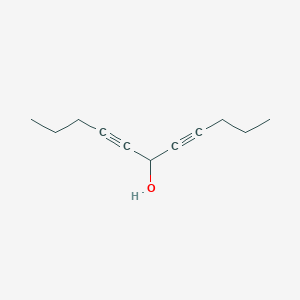

![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
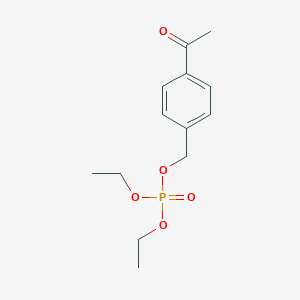
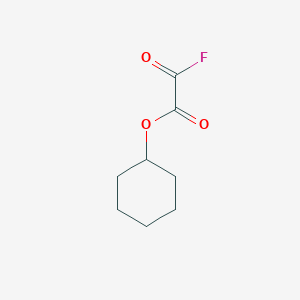
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
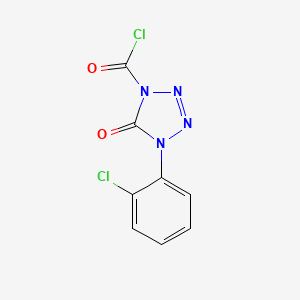
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
